![molecular formula C16H18BrNO3S B238996 5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B238996.png)
5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide is a sulfonamide derivative that has been of interest to the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been the subject of numerous scientific studies to determine its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in various physiological processes.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance in cells. This compound has also been shown to have anti-cancer properties and has been investigated for its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it an attractive option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous potential future directions for research involving 5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of interest is in the development of new cancer treatments based on this compound's anti-cancer properties. It may also be possible to modify the structure of this compound to improve its efficacy as a drug candidate or fluorescent probe. Additionally, further research is needed to fully understand its mechanism of action and how it affects various physiological processes.
Synthesemethoden
The synthesis of 5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is a white solid with a melting point of approximately 120-122°C.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide has been used in various scientific studies due to its potential applications. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Eigenschaften
Produktname |
5-bromo-2-ethoxy-N-(4-methylbenzyl)benzenesulfonamide |
---|---|
Molekularformel |
C16H18BrNO3S |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
5-bromo-2-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-21-15-9-8-14(17)10-16(15)22(19,20)18-11-13-6-4-12(2)5-7-13/h4-10,18H,3,11H2,1-2H3 |
InChI-Schlüssel |
OSLVLOJZOAPXSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.